molecular formula C17H17N3O2S B3005946 N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-94-3

N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3005946
CAS No.: 851945-94-3
M. Wt: 327.4
InChI Key: QHOULSJZQBAAEH-UHFFFAOYSA-N
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Description

N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a mesityl (2,4,6-trimethylphenyl) group at the carboxamide position and a methyl group at the 3-position. Its structural uniqueness lies in the bulky mesityl moiety, which influences steric interactions, solubility, and binding affinity.

Properties

IUPAC Name

3-methyl-5-oxo-N-(2,4,6-trimethylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-9-5-10(2)14(11(3)6-9)19-15(21)13-7-18-17-20(16(13)22)12(4)8-23-17/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOULSJZQBAAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides under specific conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolo[3,2-a]pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted thiazolo[3,2-a]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, it binds to the catalytic site of the enzyme, coordinating with magnesium ions to inhibit its activity . This inhibition can prevent the replication of HIV, showcasing its potential in antiviral therapy.

Comparison with Similar Compounds

Structural and Crystallographic Insights

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():

    • Replaces the carboxamide with an ester group, altering pharmacokinetics (e.g., hydrolysis susceptibility).
    • X-ray crystallography reveals a puckered thiazolo-pyrimidine ring (flattened boat conformation) and dihedral angles influenced by substituents. The mesityl group in the target compound may induce distinct packing or hydrogen-bonding patterns .
  • π-Halogen interactions could stabilize crystal structures, whereas mesityl’s methyl groups may prioritize hydrophobic interactions .

Heterocyclic Variations

  • N-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (): Incorporates a benzothiazole substituent, introducing additional sulfur-mediated interactions.
  • Thieno[2,3-d]pyrimidine-6-carboxamide derivatives (): Replace the thiazole ring with thiophene, altering electronic properties (e.g., reduced basicity). Example: Org 41,841 (N-tert-butyl-5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide) shows the impact of heterocycle choice on receptor binding .

Key Trends and Implications

Substituent-Driven Properties

Substituent Electronic Effects Steric Effects Biological Impact
Mesityl Electron-donating High Enhanced selectivity, reduced solubility
Acetylphenyl Electron-withdrawing Moderate Improved inhibition, potential toxicity
Methoxyphenyl Electron-donating Low Increased solubility, lower potency
Furanylmethyl Electron-rich Low Moderate activity, hydrogen bonding

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Methoxyphenyl and furanylmethyl groups improve aqueous solubility, whereas mesityl and bromophenyl derivatives are more lipophilic.
  • Metabolic Stability : Ester derivatives () are prone to hydrolysis, whereas carboxamides (target compound) may exhibit longer half-lives.
  • Crystal Packing : Bulky substituents like mesityl influence hydrogen-bonding networks () and melting points, critical for formulation .

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